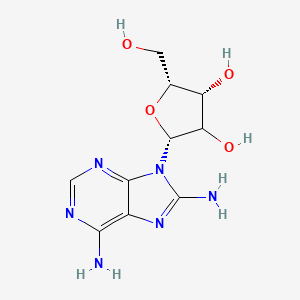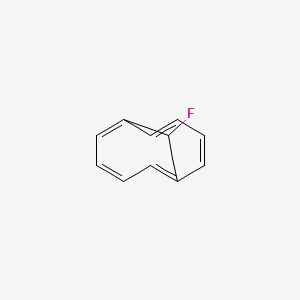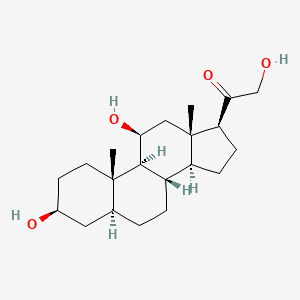
Allopregnane-3beta,11beta,21-triol-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnane-3beta,11beta,21-triol-20-one, also known as 3beta,11beta,21-trihydroxy-5alpha-pregnan-20-one, is a steroid compound with the molecular formula C21H34O4 and a molecular weight of 350.49 g/mol . This compound is a derivative of pregnane and is known for its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allopregnane-3beta,11beta,21-triol-20-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of 5alpha-pregnan-20-one at the 3beta, 11beta, and 21 positions. This can be achieved using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Allopregnane-3beta,11beta,21-triol-20-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes .
Scientific Research Applications
Allopregnane-3beta,11beta,21-triol-20-one has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: It is studied for its role in biological processes and its interaction with various enzymes and receptors.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
Allopregnane-3beta,11beta,21-triol-20-one exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of GABA (A) receptors, which are involved in inhibitory neurotransmission in the central nervous system. This modulation can result in various physiological effects, including sedation and anxiolysis .
Comparison with Similar Compounds
Similar Compounds
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one:
Allopregnane-3beta,17alpha,21-triol-11,20-dione: This compound has a similar structure but includes additional ketone groups.
Uniqueness
Allopregnane-3beta,11beta,21-triol-20-one is unique due to its specific hydroxylation pattern and its ability to modulate GABA (A) receptor activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
516-16-5 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[(3S,5S,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,19+,20-,21-/m0/s1 |
InChI Key |
RHQQHZQUAMFINJ-GKWSUJDHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


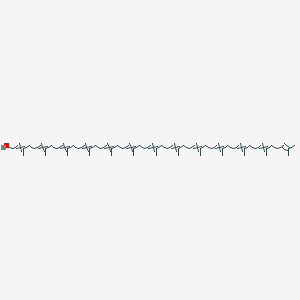

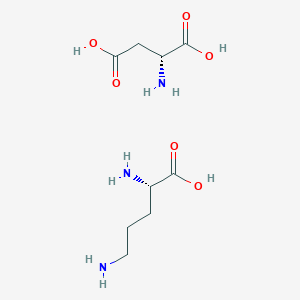

![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)

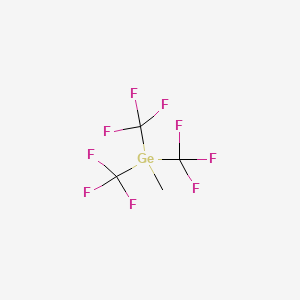
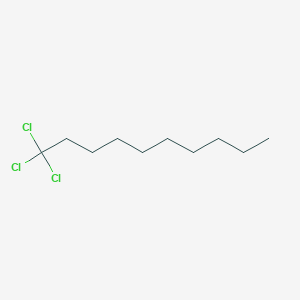
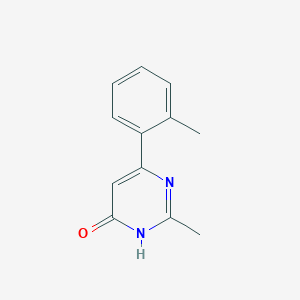
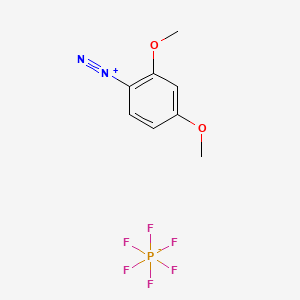
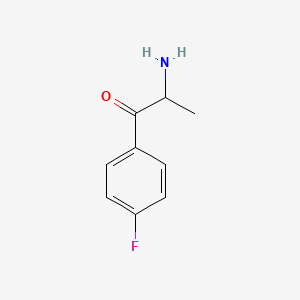
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
